molecular formula C9H8FNO2 B6319011 N-(2-Fluoro-4-formylphenyl)acetamide CAS No. 97760-95-7

N-(2-Fluoro-4-formylphenyl)acetamide

Cat. No. B6319011
CAS RN: 97760-95-7
M. Wt: 181.16 g/mol
InChI Key: WOIGRZQOOGBLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Fluoro-4-formylphenyl)acetamide” is an organic compound with the molecular formula C9H8FNO2 . It has a molecular weight of 181.16 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a fluoro-substituted phenyl ring attached to an acetamide group . The presence of the fluoro group and the formyl group on the phenyl ring may influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“this compound” has a predicted melting point of 133-135 °C and a predicted boiling point of 362.9±32.0 °C . The compound has a predicted density of 1.309±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-formylphenyl)acetamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. Inhibition of these enzymes is thought to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of various bacteria and fungi. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting it may be a potential therapeutic agent in the treatment of certain cancers.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-Fluoro-4-formylphenyl)acetamide in lab experiments include its availability and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, which can be studied in detail in the lab. The main limitation of using this compound in laboratory experiments is its potential toxicity. Therefore, caution should be taken when handling this compound in the laboratory.

Future Directions

The potential of N-(2-Fluoro-4-formylphenyl)acetamide as a therapeutic agent in the treatment of various diseases has yet to be fully explored. Further research is needed to determine the efficacy of this compound in the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify potential side effects. Finally, research is needed to explore the potential of this compound as an agrochemical and pharmaceutical agent.

Scientific Research Applications

N-(2-Fluoro-4-formylphenyl)acetamide has been studied extensively in recent years due to its potential as a novel therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-oxidant activity in vitro and in vivo. Additionally, this compound has been investigated for its potential as an antifungal and antibacterial agent. Furthermore, this compound has been studied for its potential as an anti-cancer agent, with promising results in pre-clinical studies.

properties

IUPAC Name

N-(2-fluoro-4-formylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIGRZQOOGBLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stannous chloride (98%, 17.3 g, 91.5 mmol) was placed in a dry 3-neck 500 mL round bottom flask under argon. Anhydrous diethyl ether (100 mL) was added via cannula. The suspension was stirred as dry HCl gas was bubbled in until the solid dissolved. Anhydrous methylene chloride (100 mL) was added via cannula to homogenize the two layers and the solution was stirred for an additional 0.5 h while a continuous stream of dry HCl gas was bubbled through the solution. N-(4-Cyano-2-fluoro-phenyl)-acetamide (10.5 g, 58.7 mmol) was added and the suspension stirred at rt for an additional 3 h under a continuous stream of dry HCl gas. During this time a sticky, yellow solid formed which eventually crystallized. The reaction mixture was left standing overnight after the introduction of HCL was stopped. The residue was partioned between methylene chloride (100 mL) and water (100 mL) and the phases were separated. The aqueous phase was extracted with methylene chloride (100 mL) and the combined organic extracts were washed with brine (100 mL) and dried over anhydrous potassium carbonate (essential for purity of the product). Concentration of the solvent provided 10.5 g (57.7 mmol) of a crystalline residue. Yield: 98%; mp 133° C.; 1H NMR (400 MHz, CDCl3) δ 10.1 (s, 1H, NH), 9.9 (s, 1H, CHO), 8.39 (t, J=8.0 Hz, 1H), 7.76–7.72 (m, 2H), 2.18 (s, 3H, Me).
[Compound]
Name
Stannous chloride
Quantity
17.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.